molecular formula C6H9N3O2S B13103834 5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one

5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B13103834
M. Wt: 187.22 g/mol
InChI Key: DTHMGHGMBLCUGX-UHFFFAOYSA-N
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Description

5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of isobutyryl chloride with thiosemicarbazide, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the amino or isobutyryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action for 5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,2,4-thiadiazole: A simpler analog with similar biological activities.

    2-Isobutyryl-1,2,4-thiadiazole: Lacks the amino group but shares the core structure.

    Thiadiazole derivatives: Various derivatives with different substituents that influence their properties.

Uniqueness

5-Amino-2-isobutyryl-1,2,4-thiadiazol-3(2H)-one’s unique combination of functional groups might confer specific biological activities or chemical reactivity that distinguishes it from other thiadiazole derivatives.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-amino-2-(2-methylpropanoyl)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C6H9N3O2S/c1-3(2)4(10)9-6(11)8-5(7)12-9/h3H,1-2H3,(H2,7,8,11)

InChI Key

DTHMGHGMBLCUGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(=O)N=C(S1)N

Origin of Product

United States

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